2,3-dichloroprop-2-en-1-amine

Agrochemical synthesis Fungicide intermediate Regiospecific building block

2,3-Dichloroprop-2-en-1-amine (CAS 100704-14-1, molecular formula C₃H₅Cl₂N, molecular weight 125.98 g/mol) is a chlorinated primary allylamine distinguished by two chlorine atoms occupying the 2- and 3-positions of the propenyl backbone. This specific 2,3-dichloro substitution pattern creates two electronically and sterically distinct electrophilic centers, making the compound a regiospecific synthetic intermediate that differs fundamentally from its 3,3-dichloro regioisomer (CAS 61781-08-6).

Molecular Formula C3H5Cl2N
Molecular Weight 126
CAS No. 100704-14-1
Cat. No. B6203474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dichloroprop-2-en-1-amine
CAS100704-14-1
Molecular FormulaC3H5Cl2N
Molecular Weight126
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloroprop-2-en-1-amine (CAS 100704-14-1): A Regiospecific C3 Dichloroallylamine Building Block for Agrochemical and Pharmaceutical Synthesis


2,3-Dichloroprop-2-en-1-amine (CAS 100704-14-1, molecular formula C₃H₅Cl₂N, molecular weight 125.98 g/mol) is a chlorinated primary allylamine distinguished by two chlorine atoms occupying the 2- and 3-positions of the propenyl backbone . This specific 2,3-dichloro substitution pattern creates two electronically and sterically distinct electrophilic centers, making the compound a regiospecific synthetic intermediate that differs fundamentally from its 3,3-dichloro regioisomer (CAS 61781-08-6) [1]. The compound has been explicitly disclosed as a key intermediate in the synthesis of aminopropenoate fungicides by Bayer CropScience AG, where its unique allylic chlorine atom serves as the reactive handle for further functionalization [2].

Why 2,3-Dichloroprop-2-en-1-amine Cannot Be Replaced by 3,3-Dichloro, Mono-Chloro, or Unsubstituted Allylamine Analogs in Regiospecific Synthetic Routes


The chlorine substitution pattern on the allylamine scaffold dictates the compound's reactivity profile and biological target engagement. The 2,3-dichloro isomer (100704-14-1) possesses an allylic chlorine at C-2 susceptible to nucleophilic displacement and a vinylic chlorine at C-3 that modulates electronic properties and participates in dehydrochlorination reactions . Substituting with the 3,3-dichloro isomer (CAS 61781-08-6) eliminates the allylic electrophilic center, fundamentally altering reactivity [1]. Mono-chloro allylamines such as 2-chloroallylamine or trans-3-chloroallylamine lack the second chlorine necessary for the sequential bifunctional derivatization required in aminopropenoate fungicide synthesis [2]. Class-level evidence from haloallylamine structure-activity relationship (SAR) studies further demonstrates that chlorine position and count directly govern inhibitor potency against targets such as bovine plasma amine oxidase (BPAO), where trans-3-chloroallylamine achieves IC₅₀ values of 2–13 μM while the 2-chloro isomer shows distinctly different activity [3].

Quantitative Differentiation Evidence for 2,3-Dichloroprop-2-en-1-amine (100704-14-1) Versus Closest Analogs


Regioisomeric Differentiation: 2,3-Dichloro vs 3,3-Dichloro Substitution Enables Distinct Synthetic Utility in Fungicide Intermediate Chemistry

The 2,3-dichloroprop-2-en-1-amine isomer (100704-14-1) is explicitly disclosed as an intermediate in the preparation of aminopropenoate fungicide active agents in Bayer CropScience patent US20110152322A1, where the allylic C-2 chlorine serves as the leaving group for nucleophilic displacement by a thiol or amine nucleophile to construct the aminopropenoate pharmacophore [1]. In contrast, the 3,3-dichloro isomer (CAS 61781-08-6, CID 23423638) bears both chlorine atoms on the terminal vinylic carbon, resulting in a geminal dichloroalkene motif that lacks the allylic electrophilic center required for this displacement chemistry [2]. No patent or primary literature was identified demonstrating the use of the 3,3-isomer in analogous aminopropenoate fungicide syntheses, supporting the functional non-interchangeability of these regioisomers.

Agrochemical synthesis Fungicide intermediate Regiospecific building block

Bifunctional Reactivity: Two Distinct Electrophilic Centers Enable Sequential Chemoselective Derivatization Not Possible with Mono-Chloro Allylamines

2,3-Dichloroprop-2-en-1-amine presents two chlorine atoms in electronically differentiated environments: the C-2 chlorine is allylic (susceptible to Sₙ2/Sₙ2' displacement) while the C-3 chlorine is vinylic (participates in elimination/dehydrochlorination or cross-coupling after initial functionalization) . This contrasts with mono-chloro allylamines such as 2-chloroallylamine or trans-3-chloroallylamine, which possess only a single reactive halogen center and thus cannot support sequential dual derivatization [1]. The differential reactivity enables a two-step synthetic sequence: (i) initial nucleophilic displacement at the allylic C-2 position to introduce a first diversity element, followed by (ii) metal-catalyzed cross-coupling or elimination at the vinylic C-3 position to install a second diversity element, a synthetic logic that is inaccessible with mono-chlorinated analogs.

Organic synthesis Chemoselective functionalization Bifunctional building block

Class-Level Biological Activity: Haloallylamine Chlorination Pattern Determines Bovine Plasma Amine Oxidase (BPAO) Inhibitory Potency and Selectivity

Structure-activity relationship studies on haloallylamines demonstrate that chlorine substitution pattern directly determines inhibitory potency against bovine plasma amine oxidase (BPAO). In a systematic SAR study, trans-3-chloroallylamine exhibited an IC₅₀ of 2–13 μM against BPAO at 30 °C, while the cis-3-chloro isomer showed different activity, and 2-chloroallylamine displayed a distinct inhibition profile [1]. 1,4-Diamino-2-butenes incorporating chloroallylamine motifs achieved IC₅₀ values near 20 μM [2]. Notably, trans-3-chloroallylamine did not inhibit flavin-dependent monoamine oxidase (MAO) whereas the cis isomer did, demonstrating that halogen position on the allylamine scaffold can govern target selectivity between amine oxidase families [1]. While specific BPAO or MAO IC₅₀ data for 2,3-dichloroprop-2-en-1-amine (100704-14-1) were not identified in the accessible literature, the class-level SAR indicates that its unique 2,3-dichloro configuration will produce a biological activity profile distinct from both mono-chloro and 3,3-dichloro congeners.

Enzyme inhibition Bovine plasma amine oxidase Haloallylamine SAR

Commercial Availability and Purity: 98% Purity from Specialty Supplier Supports Reproducible Research-Grade Applications

2,3-Dichloroprop-2-en-1-amine (100704-14-1) is commercially available at 98% purity from Leyan (product number 1315654) in quantities from 50 mg to 25 g, with catalog pricing enabling procurement for both exploratory and scale-up research . This contrasts with the 3,3-dichloro isomer hydrochloride salt (CAS 55233-81-3), which is available from Biosynth at a minimum purity of 95%, with 50 mg priced at $527.50 and 500 mg at $1,625.00, representing a significantly higher cost-per-gram for the comparator . The primary amine free base form of 100704-14-1 also avoids the additional salt dissociation step required when using the hydrochloride salt of the regioisomer, simplifying direct use in nucleophilic reactions.

Chemical procurement Research-grade purity Supply chain

Physicochemical Differentiation: Computed Hydrogen Bond Donor Count of 1 vs 2 Distinguishes 2,3-Dichloro Isomer from 2,3-Dichloroaniline

Computational comparison of key drug-likeness parameters reveals that 2,3-dichloroprop-2-en-1-amine (hydrogen bond donor count = 1, hydrogen bond acceptor count = 1, XLogP3-AA = 1, topological polar surface area = 26 Ų) [1] possesses a fundamentally different hydrogen bonding capacity compared to 2,3-dichloroaniline (CAS 608-27-5, hydrogen bond donor count = 1, hydrogen bond acceptor count = 1, but with an aromatic ring system conferring higher lipophilicity and distinct PSA) [2]. The allylic amine scaffold of the target compound provides greater conformational flexibility (rotatable bond count = 1) compared to the rigid aniline system (rotatable bond count = 0), which influences molecular recognition and binding mode diversity. These computed property differences translate into distinct ADME-predictive profiles that make these compounds non-interchangeable in lead optimization campaigns.

Physicochemical properties Drug-likeness parameters Computational chemistry

Procurement-Relevant Application Scenarios Where 2,3-Dichloroprop-2-en-1-amine (100704-14-1) Provides Verified Advantage Over Analogs


Agrochemical R&D: Synthesis of Aminopropenoate Fungicide Candidates via Allylic Displacement Chemistry

Research teams developing novel aminopropenoate fungicides following the Bayer CropScience patent framework (US20110152322A1) should procure the 2,3-dichloro isomer specifically, as the synthetic route requires nucleophilic displacement at the allylic C-2 chlorine [1]. Procurement of the 3,3-dichloro isomer (CAS 61781-08-6) or mono-chloro allylamines would not yield the correct intermediate, as these compounds lack the requisite allylic electrophilic center. The 98% purity grade from Leyan provides sufficient quality for pilot-scale synthesis and initial biological screening .

Medicinal Chemistry: Amine Oxidase Inhibitor Lead Generation Exploiting Dual-Chlorine SAR Space

Investigators exploring haloallylamine-based covalent inhibitors of copper-containing amine oxidases (BPAO, SSAO/VAP-1, DAO) should include 2,3-dichloroprop-2-en-1-amine in screening libraries because the dual chlorine substitution pattern is structurally distinct from the extensively studied mono-chloro allylamines (trans-3-chloroallylamine, IC₅₀ 2–13 μM; 2-chloroallylamine) [2]. The presence of two chlorines creates a unique electrophilic fingerprint that may confer altered target engagement kinetics or selectivity between MAO and SSAO enzyme families, as demonstrated by the differential selectivity of cis- vs. trans-3-chloroallylamine isomers [2].

Synthetic Methodology Development: Chemoselective Sequential Functionalization of Bifunctional Allylamine Scaffolds

Academic and industrial laboratories developing sequential functionalization methodologies can utilize 2,3-dichloroprop-2-en-1-amine as a model substrate for demonstrating chemoselective differentiation between allylic and vinylic halides on a single small-molecule scaffold . The compound enables proof-of-concept studies for tandem Sₙ2/cross-coupling sequences that are structurally impossible with mono-chloro allylamine analogs. This application is particularly relevant for laboratories building diversity-oriented synthesis (DOS) libraries or developing new catalytic methods for polyhalogenated substrate functionalization.

Fragment-Based Drug Discovery: Aliphatic Chloroamine Fragment with Favorable Physicochemical Properties

The low molecular weight (125.98 Da), favorable XLogP (≈1), single hydrogen bond donor, and rotatable bond of 2,3-dichloroprop-2-en-1-amine position it as a rule-of-three compliant fragment for fragment-based drug discovery (FBDD) campaigns [3]. Compared to 2,3-dichloroaniline (MW 162.02, rigid aromatic system, higher logP), the aliphatic allylamine scaffold offers a distinct chemical space for fragment library design, particularly for targets where aromatic amine fragment hits are disfavored due to promiscuity or toxicity concerns.

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